4-(2,4-Difluorophenyl)-3-fluorophenol
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Overview
Description
4-(2,4-Difluorophenyl)-3-fluorophenol: is an organic compound characterized by the presence of fluorine atoms on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2,4-difluorophenylboronic acid with 3-fluorophenol in the presence of a palladium catalyst under Suzuki coupling conditions . The reaction is carried out in an inert atmosphere, often using a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of 4-(2,4-Difluorophenyl)-3-fluorophenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-(2,4-Difluorophenyl)-3-fluorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into corresponding hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Scientific Research Applications
Chemistry: In chemistry, 4-(2,4-Difluorophenyl)-3-fluorophenol is used as a building block for the synthesis of more complex molecules. Its unique fluorine substitution pattern makes it valuable in the development of fluorinated organic compounds.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein-ligand binding. Its fluorinated structure can enhance the stability and binding affinity of biological molecules.
Medicine: In medicine, this compound is investigated for its potential as a pharmaceutical intermediate. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them attractive candidates for drug development.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of 4-(2,4-Difluorophenyl)-3-fluorophenol involves its interaction with specific molecular targets. The fluorine atoms on the phenyl ring can influence the compound’s electronic properties, enhancing its reactivity and binding affinity. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through hydrogen bonding, van der Waals interactions, and electrostatic forces .
Comparison with Similar Compounds
- 2,4-Difluorophenyl isocyanate
- 2,4-Difluoroaniline
- 4-(Trifluoromethyl)phenyl isothiocyanate
Comparison: Compared to similar compounds, 4-(2,4-Difluorophenyl)-3-fluorophenol is unique due to the presence of both 2,4-difluorophenyl and 3-fluorophenol moieties. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity. The compound’s fluorine atoms enhance its lipophilicity and metabolic stability, making it a valuable intermediate in various applications .
Properties
IUPAC Name |
4-(2,4-difluorophenyl)-3-fluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O/c13-7-1-3-9(11(14)5-7)10-4-2-8(16)6-12(10)15/h1-6,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKFKQWMFFCVQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684219 |
Source
|
Record name | 2,2',4'-Trifluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261961-17-4 |
Source
|
Record name | 2,2',4'-Trifluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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